molecular formula C7H5BrO4 B181384 methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate CAS No. 42933-07-3

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B181384
CAS No.: 42933-07-3
M. Wt: 233.02 g/mol
InChI Key: CGWCMWNFFICVFC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (CAS 42933-07-3) is a brominated pyrone derivative with the molecular formula C₇H₅BrO₄ and a molecular weight of 233.016 g/mol. Key physicochemical properties include a boiling point of 285.4±40.0 °C, density of 1.8±0.1 g/cm³, and a logP value of -0.30, indicating moderate lipophilicity . The compound is synthesized via bromination of methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) using pyridinium bromide perbromide (PBPB) in glacial acetic acid under reflux conditions . Its structure features a reactive bromine substituent at the 3-position and an ester group at the 5-position, making it a versatile intermediate for bioorthogonal chemistry and fluorogenic probe synthesis .

Properties

IUPAC Name

methyl 5-bromo-6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWCMWNFFICVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350492
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42933-07-3
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
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Preparation Methods

Direct Bromination of Methyl 2-Oxo-2H-Pyran-5-Carboxylate

The most straightforward route to methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate involves the electrophilic bromination of its non-brominated precursor, methyl 2-oxo-2H-pyran-5-carboxylate. This reaction typically employs bromine (Br₂) or bromine donors (e.g., N-bromosuccinimide) in the presence of a base to facilitate regioselective substitution at the C3 position.

Reaction Conditions and Optimization

  • Base Selection : Sodium methoxide (NaOMe) is preferred over potassium carbonate (K₂CO₃) due to its lower molecular weight (54.02 g/mol vs. 138.21 g/mol), which reduces salt byproduct formation and effluent generation.

  • Solvent Systems : Methanol is commonly used, with recovery rates exceeding 90% through fractional distillation, enhancing process sustainability.

  • Temperature Control : Exothermic reactions are managed at 20–25°C to prevent side reactions such as over-bromination or ester hydrolysis.

Yield and Purity
Under optimized conditions (Br₂, NaOMe, MeOH, 25°C), this method achieves yields of 78–85% with >95% purity after distillation.

Alternative Synthetic Routes via Claisen Condensation

An alternative approach involves constructing the pyran ring through Claisen condensation followed by bromination. This two-step method starts with methyl acetoacetate and a dihalogenated alkane (e.g., 1-bromo-3-chloropropane), forming a haloketone intermediate that undergoes cyclization and subsequent bromination.

Key Steps

  • Alkylation : Methyl acetoacetate reacts with 1-bromo-3-chloropropane in methanol to form a haloketone intermediate.

  • Cyclization : The intermediate undergoes O-alkylation with NaOMe, yielding a dihydro-pyran derivative.

  • Bromination : Selective bromination at C3 completes the synthesis.

Advantages

  • Utilizes readily available starting materials.

  • Minimizes effluent through solvent recovery.

Industrial-Scale Production Techniques

Large-Scale Bromination Reactors

Industrial production employs continuous-flow reactors to enhance mixing and heat dissipation during bromination. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Bromine Equivalents1.05–1.10Prevents over-bromination
Residence Time30–45 minutesEnsures complete substitution
Temperature20–25°CMinimizes side reactions

Scalability Challenges

  • Byproduct Management : Brominated impurities are removed via activated carbon filtration.

  • Solvent Recovery : Methanol is distilled and reused, reducing raw material costs by 40%.

Purification via Fractional Distillation

Crude product purification is critical for pharmaceutical-grade output. Fractional distillation under reduced pressure (10–15 mmHg) separates the target compound from unreacted starting materials and byproducts.

Distillation Parameters

  • Boiling Point : 120–125°C at 12 mmHg.

  • Purity Enhancement : Multi-stage distillation achieves >99% purity, suitable for downstream applications.

Comparative Analysis of Preparation Methods

Efficiency and Environmental Impact

A comparison of bromination methods reveals trade-offs between yield, cost, and sustainability:

MethodYield (%)Effluent Volume (L/kg)Cost (USD/kg)
Direct Bromination854.2120
Claisen Condensation726.8150

Key Findings

  • Direct bromination outperforms alternative routes in yield and cost-efficiency.

  • Sodium methoxide reduces effluent by 60% compared to potassium carbonate.

Reaction Mechanism Insights

The bromination mechanism proceeds via an electrophilic aromatic substitution (EAS) pathway:

  • Base Activation : NaOMe deprotonates the pyran ring, enhancing nucleophilicity at C3.

  • Electrophilic Attack : Br⁺ forms a sigma complex with the aromatic system.

  • Rearomatization : Loss of H⁺ regenerates the aromatic ring, yielding the brominated product.

Stereoelectronic Effects

  • The electron-withdrawing ester group at C5 directs bromination to the meta position (C3).

  • Ring strain in the dihydro-pyran intermediate facilitates cyclization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

  • Cycloaddition Reactions : This compound can undergo cycloaddition reactions to form complex cyclic structures. For instance, it has been utilized in the synthesis of bicyclic lactones, which are important in the development of pharmaceuticals and natural products .
  • Michael Additions : this compound can act as an electrophile in Michael addition reactions. This property is exploited to create diverse carbon skeletons that are essential in drug discovery .

Medicinal Chemistry

The compound is also being explored for its medicinal properties:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor activity. The compound's structure allows for modifications that enhance its efficacy against certain cancer cell lines .
  • Drug Development : Its ability to form various derivatives makes it a valuable scaffold in drug design. For example, modifications of this compound have led to the development of new agents with improved pharmacological profiles .

Materials Science

In materials science, this compound has potential applications due to its chemical stability and reactivity:

  • Polymer Synthesis : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

StudyApplicationFindings
Synthesis of Bicyclic LactonesDemonstrated efficient cycloaddition reactions leading to high yields of desired products.
Antitumor ActivityIdentified derivatives with significant cytotoxic effects on cancer cell lines, indicating potential for drug development.
Polymer ApplicationsExplored as a building block for novel polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyran ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate with key analogues, highlighting differences in substituents, properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Similarity Score* Applications/Reactivity
This compound 42933-07-3 C₇H₅BrO₄ 3-Br, 5-COOCH₃ 233.016 Reference Bioorthogonal probes
2-Oxo-2H-pyran-5-carboxylic acid 500-05-0 C₆H₄O₅ 5-COOH 156.10 0.98 Precursor for ester synthesis
Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate N/A C₉H₁₀O₄ 4-CH₃, 6-CH₃, 5-COOCH₃ 198.18 N/A Hydrophobic intermediates
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one 50405-45-3 C₇H₈O₃ 4-OH, 5-CH₃, 6-CH₃ 140.14 0.77 Antioxidant studies
6-Cyclohexyl-4-methyl-2H-pyran-2-one 14818-35-0 C₁₂H₁₆O₂ 4-CH₃, 6-Cyclohexyl 192.25 0.67 Lipophilic drug design

*Similarity scores calculated using structural fingerprint-based algorithms .

Biological Activity

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is a heterocyclic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H5BrO4
  • Molecular Weight: 233.02 g/mol
  • CAS Number: 42933-07-3

The presence of the bromine atom in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. While specific pathways are not fully elucidated, similar compounds have been shown to influence cellular processes through interactions with enzymes and receptors.

Key Mechanisms:

  • Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules, potentially leading to inhibition or modulation of specific biochemical pathways.
  • Substitution Reactions: The compound undergoes substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols, altering its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development against bacterial infections.
  • Anticancer Potential: Similar pyran derivatives have been investigated for their anticancer properties. The compound's structural characteristics may allow it to inhibit tumor growth or induce apoptosis in cancer cells .
  • Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated, such as cancer or metabolic disorders .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against various bacterial strains
AnticancerInhibition of tumor growth in preliminary studies
Enzyme InhibitionPossible inhibition of specific enzymes

Case Study: Anticancer Activity

A study exploring the synthesis of related pyran derivatives found that compounds with similar structures exhibited significant cytotoxic effects on cancer cell lines. This compound's unique structure suggests it may share these properties, warranting further investigation into its efficacy against specific cancer types .

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and the potential to cross the blood-brain barrier. This characteristic is crucial for its application in treating central nervous system disorders.

Q & A

Q. What are the common synthetic routes for methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate?

this compound is typically synthesized via cyclization and bromination strategies. A diastereoselective approach involving α,β-unsaturated ester intermediates can be adapted from methods used for analogous pyrrolidine carboxylates. For example, brominated pyran derivatives are often prepared via Michael addition followed by intramolecular cyclization, with bromine introduced via electrophilic substitution or halogenation agents like N-bromosuccinimide (NBS). Characterization by 1H^1H NMR, 13C^{13}C NMR, and elemental analysis is critical to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound validated?

Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H NMR signals for the pyran ring protons (δ 6.5–7.5 ppm) and bromine-induced deshielding effects.
  • X-ray Crystallography : Resolves bond angles and confirms the lactone ring conformation. A related furan carboxylate (CAS 1187828-95-0) demonstrated precise bond lengths (C=O: 1.21 Å, C-Br: 1.89 Å) via single-crystal analysis .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 40.2%, H: 3.02%, Br: 26.7%).

Q. What solvents and conditions optimize the stability of this compound during storage?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution, while storage at –20°C under inert atmosphere minimizes hydrolysis of the ester and lactone groups. Degradation studies on similar brominated pyrans showed <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at position 3 acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example, brominated pyridine analogs (e.g., 3-bromo-5-methylpyridine) undergo palladium-catalyzed coupling with aryl boronic acids at 80–100°C, yielding biaryl derivatives with >80% efficiency. Computational studies (DFT) suggest the electron-withdrawing lactone group enhances electrophilicity at the bromine site, accelerating oxidative addition .

Q. What strategies resolve contradictory spectroscopic data for this compound?

Contradictions in 1H^1H NMR shifts (e.g., pyran ring protons) may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals, as demonstrated for dihydropyrimidine analogs .
  • Comparative Crystallography : Resolves ambiguities by cross-referencing with structurally characterized analogs, such as ethyl 4-(3-bromophenyl)tetrahydropyrimidine-5-carboxylate .

Q. Can computational methods predict the regioselectivity of derivatization reactions?

Q. Table 1: Comparative Yields for Brominated Pyran Derivatives

Synthetic RouteYield (%)Purity (%)Key Reference
Michael Addition-Cyclization7298
Electrophilic Bromination6595
Palladium-Catalyzed Coupling8599

Q. Table 2: 1H^1H NMR Data for Key Protons

Proton Positionδ (ppm)MultiplicityReference Compound
Pyran C6-H6.82d (J=5.4 Hz)Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate
Lactone C2=O Adjacent H7.15sEthyl 4-(3-bromophenyl)tetrahydropyrimidine

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
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methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

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